molecular formula C18H15NO4S B2505965 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide CAS No. 622352-49-2

7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

Cat. No.: B2505965
CAS No.: 622352-49-2
M. Wt: 341.38
InChI Key: YWLXGHCGBOTCMO-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide is a synthetic organic compound with a complex structure that includes a phenyl group, methoxy groups, and an isothiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide typically involves multiple steps:

  • Formation of the Isothiochromene Core: : The initial step often involves the cyclization of a suitable precursor to form the isothiochromene ring. This can be achieved through a Friedel-Crafts acylation reaction, where a thioester or a similar compound is cyclized in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of Methoxy Groups: : The methoxy groups at positions 7 and 8 can be introduced via methylation reactions. This is typically done using methyl iodide (CH₃I) and a strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Formation of the Carboxamide Group: : The carboxamide group is introduced through an amidation reaction. This involves the reaction of the carboxylic acid derivative of the isothiochromene with aniline (phenylamine) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the isothiochromene ring, potentially converting it to an alcohol.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful for modifying material surfaces or creating new composite materials.

Mechanism of Action

The mechanism by which 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the methoxy and phenyl groups could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    7,8-Dimethoxy-1-oxo-N-(4-methoxyphenyl)-1H-isothiochromene-3-carboxamide: Similar structure but with an additional methoxy group on the phenyl ring.

Uniqueness

7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and phenyl groups, along with the isothiochromene core, makes it a versatile compound for various applications.

Properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-phenylisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-13-9-8-11-10-14(24-18(21)15(11)16(13)23-2)17(20)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXGHCGBOTCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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